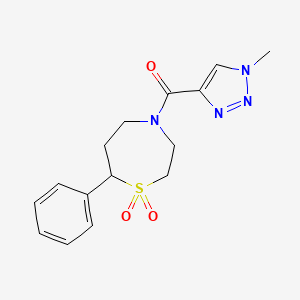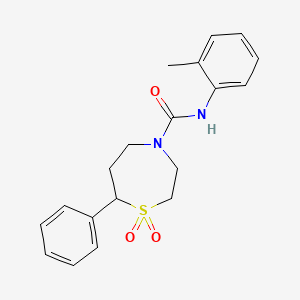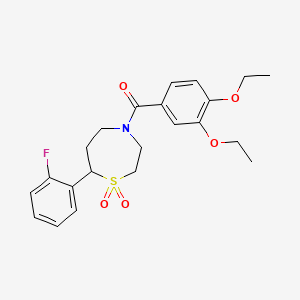![molecular formula C19H21NO3S2 B6425760 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034335-21-0](/img/structure/B6425760.png)
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione, also known as MSB-TP, is a novel organic compound that has been studied for its potential applications in various scientific fields. MSB-TP is a derivative of thiazepane, which is a six-membered ring system containing two nitrogen atoms. This compound has been found to be a valuable tool in the field of synthetic organic chemistry, as well as in the study of biochemical and physiological processes. It is also used in the development of new drugs and in the investigation of biochemical pathways.
Wissenschaftliche Forschungsanwendungen
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications, including as a tool for the synthesis of complex molecules and as a reagent for the study of biochemical and physiological processes. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. It has also been used in the study of enzyme-catalyzed reactions, and in the investigation of metabolic pathways. Additionally, 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in the development of new drugs, as well as in the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is not yet fully understood, but it is believed to involve the binding of the compound to specific target proteins within the cell. This binding is thought to cause changes in the structure of the protein, which can then lead to changes in the activity of the protein. Additionally, it is believed that the binding of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione to the target protein can also lead to changes in the activity of other proteins within the cell.
Biochemical and Physiological Effects
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, as well as to modulate the activity of certain signaling pathways. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, and to modulate the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize and handle. Additionally, it has a wide range of applications and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can limit its use in biological experiments. Additionally, it can be toxic in high concentrations, and it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
The potential applications of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione are vast and varied, and there are many future directions that could be explored. Further research could be conducted on its mechanism of action, as well as its potential applications in drug development and in the investigation of biochemical pathways. Additionally, further research could be conducted on its potential therapeutic applications, such as its ability to modulate the activity of certain neurotransmitters and its anti-inflammatory and anti-oxidant properties. Additionally, further research could be conducted on its potential applications in the synthesis of complex molecules and peptides. Finally, further research could be conducted on its potential applications in the study of enzyme-catalyzed reactions.
Synthesemethoden
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a synthesized compound, created through a condensation reaction of 4-methylsulfanylbenzoyl chloride and 7-phenyl-1lambda6,4-thiazepane-1,1-dione. This reaction is conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a base, such as sodium hydroxide. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate compound, 4-methylsulfanylbenzoyl-1lambda6,4-thiazepane-1,1-dione, which is then converted to 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione in the second step. The reaction is typically carried out at a temperature of 50-60 °C, and the yield is usually in the range of 80-90%.
Eigenschaften
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-24-17-9-5-8-16(14-17)19(21)20-11-10-18(25(22,23)13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDKIXILSAQLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)
![methyl 4-[4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B6425712.png)
![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)
![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)


![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)

![4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6425774.png)